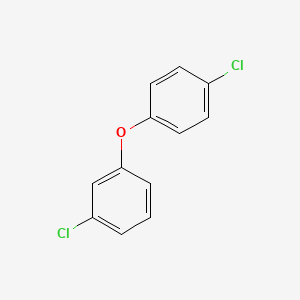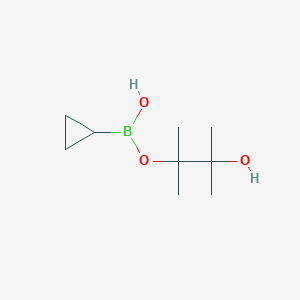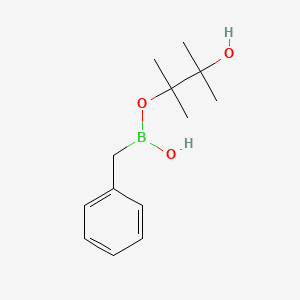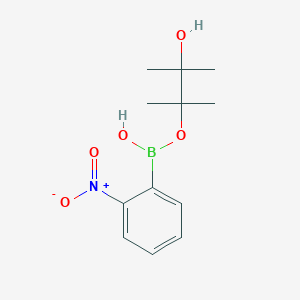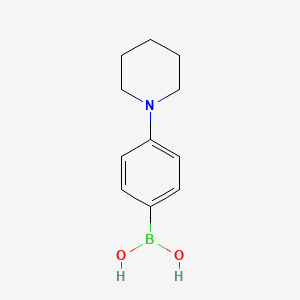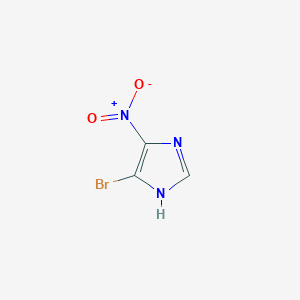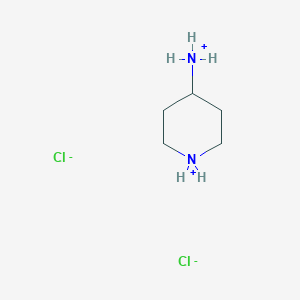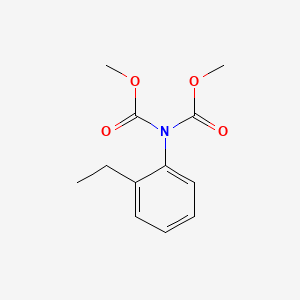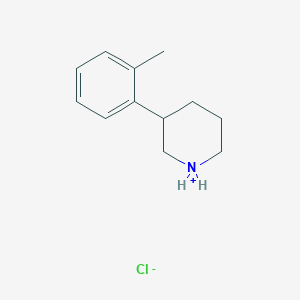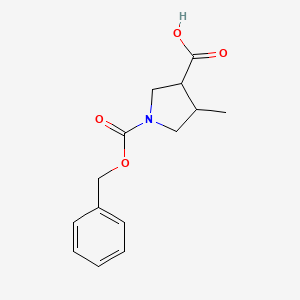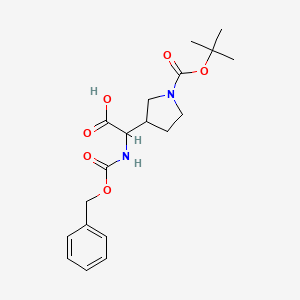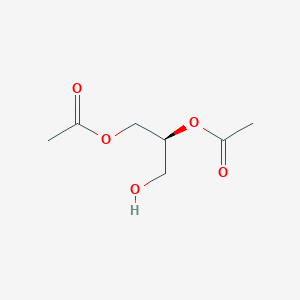
1,2-Didecanoyl-sn-glycerol
Vue d'ensemble
Description
1,2-Didecanoyl-sn-glycerol: is a diacylglycerol compound where two decanoic acid molecules are esterified to the sn-1 and sn-2 positions of glycerol. This compound is an analog of the protein kinase C-activating second messenger diacylglycerol. It is used in various biochemical and pharmacological studies due to its structural similarity to naturally occurring diacylglycerols .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Didecanoyl-sn-glycerol can be synthesized through the esterification of glycerol with decanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of enzymatic methods, where lipases are employed to catalyze the esterification of glycerol with decanoic acid. This method offers advantages such as mild reaction conditions and high specificity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Didecanoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Glycerol and decanoic acid.
Oxidation: Ketones or aldehydes.
Applications De Recherche Scientifique
1,2-Didecanoyl-sn-glycerol has several applications in scientific research:
Biochemistry: It is used as a substrate in studies involving human pancreatic lipase and other enzymes.
Medicine: It is investigated for its potential role in modulating lipid metabolism and related disorders.
Industry: It is used in the formulation of various biochemical assays and as a standard in lipid research.
Mécanisme D'action
1,2-Didecanoyl-sn-glycerol exerts its effects by mimicking the action of naturally occurring diacylglycerols. It activates protein kinase C by binding to its regulatory domain, leading to the translocation of the enzyme from the cytosol to the plasma membrane. This activation triggers a cascade of downstream signaling events involved in various cellular processes such as cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
1,2-Dioctanoyl-sn-glycerol: Similar in structure but contains octanoic acid instead of decanoic acid.
1,2-Dioctadecanoyl-sn-glycerol: Contains octadecanoic acid and has different physical and chemical properties.
Uniqueness: 1,2-Didecanoyl-sn-glycerol is unique due to its specific chain length of decanoic acid, which influences its solubility, reactivity, and interaction with enzymes compared to other diacylglycerols .
Propriétés
IUPAC Name |
[(2S)-2-acetyloxy-3-hydroxypropyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDDRFCJKNROTO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H](CO)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336545 | |
| Record name | (2S)-1-(Acetyloxy)-3-hydroxypropan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127179-48-0 | |
| Record name | (2S)-1-(Acetyloxy)-3-hydroxypropan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate](/img/structure/B7805382.png)
![methyl (1S,4aS,7aR)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B7805385.png)
